4,4-Difluorocyclohexane-1-carbonyl chloride

Catalog No.
S738395
CAS No.
376348-75-3
M.F
C7H9ClF2O
M. Wt
182.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluorocyclohexane-1-carbonyl chloride

Researchers often face metabolic instability from aliphatic hydroxylation of cyclohexyl rings. This reagent offers a direct acylation route to install the 4,4-difluorocyclohexyl moiety, blocking the metabolically labile site and tuning lipophilicity without multi-step activation.

  • Pre-activated for high-yielding amide, ester formations; eliminates hazardous SOCl2 handling.
  • Gem-difluoro substitution at 4-position prevents CYP-mediated oxidation, improving microsomal stability.
  • Superior atom economy vs. carboxylic acid in-situ activation methods.

Reliable supply with batch-to-batch consistency.

CAS Number

376348-75-3

Product Name

4,4-Difluorocyclohexane-1-carbonyl chloride

IUPAC Name

4,4-difluorocyclohexane-1-carbonyl chloride

Molecular Formula

C7H9ClF2O

Molecular Weight

182.59 g/mol

InChI

InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2

InChI Key

PJWULPCWPCVQKD-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)Cl)(F)F

Canonical SMILES

C1CC(CCC1C(=O)Cl)(F)F

The exact mass of the compound 4,4-Difluorocyclohexane-1-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,4-Difluorocyclohexanecarbonyl chloride, 4,4-Difluoro-cyclohexane-1-carbonyl chloride, 4,4-Difluorocyclohexane-1-carboxylic acid chloride, 4,4-Difluorocyclohexanoyl chloride, 4,4-Difluorocyclohexane-1-carbonyl chloride

Purity

97%

Package Size

1 g

4,4-Difluorocyclohexane-1-carbonyl chloride is a specialized chemical reagent designed for the covalent introduction of the 4,4-difluorocyclohexyl moiety. This structural unit serves as a bioisostere for carbonyl groups or as a metabolically stabilized analog of a simple cyclohexane ring. Its primary function in medicinal chemistry and materials science is to strategically modulate key molecular properties, including lipophilicity, metabolic stability, and conformational preference, which are critical determinants of a final compound's performance and viability.

Research Fit

Building block Gem-difluorinated acylating agent for introducing constrained 4,4-difluorocyclohexyl motif in medicinal chemistry.
Physicochemical modulation May support tuning of lipophilicity and acidity of coupled compounds through strong inductive effect.
Metabolic stability context Class-level evidence suggests retained or slightly improved microsomal stability vs. non-fluorinated cyclohexanes.

Substituting this compound with its corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid, introduces significant process inefficiencies by requiring either multi-component coupling agents for amide bond formation or a separate, hazardous chlorination step using reagents like thionyl chloride. Replacing it with the non-fluorinated analog, cyclohexanecarbonyl chloride, negates the primary strategic benefits of purchase: the gem-difluoro group is critical for blocking metabolic oxidation at the 4-position and for precisely tuning molecular polarity, two functions the unsubstituted ring cannot perform.

Substitution Risk

!
Electronic profile mismatch

Non-fluorinated or mono-fluoro cyclohexane analogs lack the strong gem-difluoro inductive effect, potentially altering pKa and LogP of coupled products.

!
Steric and dipole divergence

Trifluoromethyl or other substituents may not replicate the specific steric demand and dipole moment critical for certain target interactions (e.g., hERG profile modulation in CCR5 research).

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Property tuning limitations

Using generic cyclohexanecarbonyl chloride may shift ionization and lipophilicity away from the ranges required for advanced lead optimization.

Process Efficiency: Bypasses In-Situ Activation of Carboxylic Acid Precursor

As a pre-activated acyl chloride, this compound is suitable for direct use in acylation reactions, such as amide or ester formation, without requiring coupling agents or a separate chlorination step. In contrast, using the corresponding carboxylic acid necessitates activation with reagents like thionyl chloride, phosgene, or peptide coupling agents (e.g., HATU, EDC). Procuring the acyl chloride form eliminates the material, labor, and waste costs associated with this additional synthetic transformation.

Evidence DimensionRequired Synthetic Steps for Acylation
Target Compound Data1 step (Direct acylation)
Comparator Or Baseline4,4-Difluorocyclohexanecarboxylic acid: 2 steps (Activation/chlorination, then acylation)
Quantified DifferenceReduces synthesis workflow by one complete unit operation.
ConditionsStandard laboratory or industrial acylation/amide coupling protocols.

This directly translates to reduced process time, lower reagent costs, and simplified purification, making it a more economical choice for multi-step synthesis campaigns.

Lipophilicity (LogP)
Reported
XLogP3 = 2.6 (target) vs. LogP ≈ 1.89 (non‑fluorinated), Δ ≈ +0.71
Supports lipophilicity-driven property modulation.
In silico vs. estimated values; experimental verification recommended.

Physicochemical Tuning: Quantifiable Impact of Fluorination on Lipophilicity and Receptor Binding

Incorporation of fluorinated cyclohexane rings provides a tool for systematically modulating lipophilicity (LogP), a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). In a study on formylpeptide receptor 2 (FPR2) agonists, increasing the degree of fluorination on a cyclohexyl moiety progressively decreased lipophilicity and directly impacted binding affinity. The difluoro analog exhibited an order of magnitude stronger binding affinity (10⁻⁷ M) compared to the more polar trifluoro analog (10⁻⁶ M), demonstrating that the gem-difluoro substitution level offers a distinct point in physicochemical space compared to other fluorination patterns or the non-fluorinated parent ring.

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound DataDifluoro-cyclohexyl analog: ~10⁻⁷ M
Comparator Or BaselineTrifluoro-cyclohexyl analog: ~10⁻⁶ M
Quantified Difference10-fold stronger binding affinity for the difluoro analog compared to the trifluoro analog.
ConditionsCompetition binding assay for formylpeptide receptor 2 (FPR2).

For a discovery program, this reagent allows for precise LogP adjustments to optimize a candidate's ADME profile, a task not possible with a simple cyclohexanecarbonyl chloride.

Acidity (pKa)
Reported
pKa 4.06 (4,4‑difluoro acid) vs. 4.9 (non‑fluorinated), Δ ≈ -0.84
May alter ionization state at physiological pH.
Predicted value; confirm by experimental measurement.

Metabolic Stability: Blocks Cytochrome P450-Mediated Oxidation at C4 Position

The 4-position of a cyclohexane ring is a common site for metabolic hydroxylation by Cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance. Replacing the C-H bonds at this position with chemically inert C-F bonds effectively blocks this metabolic 'soft spot'. While the non-fluorinated cyclohexyl group is susceptible to such oxidation, the 4,4-difluorocyclohexyl moiety introduced by this reagent is resistant, a strategy widely employed to increase the metabolic half-life and oral bioavailability of drug candidates.

Evidence DimensionSusceptibility to C4-Position Aliphatic Hydroxylation
Target Compound DataResistant due to stable C-F bonds.
Comparator Or BaselineCyclohexyl group: Susceptible C-H bonds are targets for CYP-mediated oxidation.
Quantified DifferenceQualitatively blocks a major metabolic pathway.
ConditionsIn vivo or in vitro (e.g., human liver microsome) metabolic assays.

This reagent is a rational choice for chemists seeking to solve problems of rapid metabolic clearance in lead compounds, directly improving a key pharmacokinetic parameter.

Integrin αvβ6 Potency
Head-to-head
IC50 < 50 nM (4,4‑difluoro derivative) vs. > 1,000 nM (related analog), >20‑fold improvement
Supports target engagement in integrin αvβ6 research.
Patent dataset; recombinant protein assay.
Metabolic Stability
Class-level
Intrinsic clearance retained or slightly improved for gem‑difluorocyclohexane class vs. non‑fluorinated analogs.
May avoid metabolic liability at the ring.
Class inference; compound-specific data required.

Improving Metabolic Half-Life in Drug Candidates

Ideal for lead optimization campaigns where a parent molecule containing a cyclohexyl ring shows poor metabolic stability due to aliphatic hydroxylation. Using this reagent to substitute the susceptible ring directly addresses this liability by blocking the metabolic site.

Fine-Tuning ADME Properties via Lipophilicity Modulation

For projects requiring a precise reduction in lipophilicity to improve solubility or reduce off-target effects without resorting to more polar or larger substituents. The 4,4-difluoro group offers a calibrated modification compared to non-fluorinated or more heavily fluorinated analogs.

Streamlining Gram-Scale Synthesis of Complex Molecules

In process development or scale-up synthesis where efficiency and atom economy are critical. As a pre-activated intermediate, it allows for direct and high-yielding acylation, avoiding the costs and waste associated with activating the corresponding carboxylic acid in-house.

Application Fit Matrix

Application
Selection Property
Validation Focus
Integrin αvβ6 inhibitor research
Potency in biochemical assays
Target engagement and selectivity profiling
CCR5 antagonist studies (e.g., Maraviroc)
hERG interaction profile
hERG channel binding and cardiac safety endpoints
IL-17 pathway modulation research
Physicochemical tuning for activity
Model-response and pharmacokinetic profiling
Hit-to-lead property optimization
Quantified lipophilicity and acidity shift
Permeability, solubility, and clearance assessment

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

4,4-Difluorocyclohexane-1-carbonyl chloride

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